molecular formula C8H17NO2 B8639145 N-butyl-4-hydroxybutanamide

N-butyl-4-hydroxybutanamide

Cat. No.: B8639145
M. Wt: 159.23 g/mol
InChI Key: PLIUEORKUINCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-hydroxybutanamide is an organic compound with the molecular formula C8H17NO2 It is a secondary amide with a hydroxyl group and a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-4-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 4-hydroxybutyric acid. The reaction typically occurs under acidic or basic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Butylamine+4-Hydroxybutyric acidN-butyl 4-hydroxybutyramide+Water\text{Butylamine} + \text{4-Hydroxybutyric acid} \rightarrow \text{this compound} + \text{Water} Butylamine+4-Hydroxybutyric acid→N-butyl 4-hydroxybutyramide+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-butyl 4-oxobutyramide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-butyl 4-oxobutyramide

    Reduction: N-butyl 4-hydroxybutylamine

    Substitution: Various N-butyl 4-substituted butyramides

Scientific Research Applications

N-butyl-4-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying amide bond formation and hydrolysis.

    Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological activity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutyramide: Lacks the butyl group, resulting in different chemical properties and applications.

    N-butyl 4-oxobutyramide: An oxidized derivative with distinct reactivity.

    N-butyl 4-hydroxybutylamine: A reduced form with different biological activity.

Uniqueness

N-butyl-4-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butyl group, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-butyl-4-hydroxybutanamide

InChI

InChI=1S/C8H17NO2/c1-2-3-6-9-8(11)5-4-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

PLIUEORKUINCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 30 mL (390 mmol) of g-butyrolactone was added 45 ml (455 mmol) of n-butylamine. The solution was heated at 85° C. for 1.5 hr, then the excess n-butylamine was removed in vacuo. The product crystallized on standing to give about 62 g of a colorless, low melting solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

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